1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:
- Position 4: A 7-methoxybenzofuran-2-carbonyl group, introducing aromaticity and electron-donating methoxy substituents.
- Position 5: A pyridin-3-yl moiety, which enhances polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-26(2)11-6-12-27-20(16-8-5-10-25-14-16)19(22(29)24(27)30)21(28)18-13-15-7-4-9-17(31-3)23(15)32-18/h4-5,7-10,13-14,20,29H,6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDISLXAXIGGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring, a pyridine ring, and various functional groups, suggests a diverse range of biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.5 g/mol. The compound's structure includes:
- Dimethylamino group : Enhances solubility and biological activity.
- Hydroxy group : Potential for hydrogen bonding, influencing interaction with biological targets.
- Benzofuran moiety : Known for various pharmacological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, particularly against certain bacterial strains.
- Anticancer Potential : The structural components may interact with cancer cell pathways, although specific mechanisms require further elucidation.
- Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective properties, potentially aiding in conditions such as neurodegeneration.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following interactions play a crucial role:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Binding : Binding affinity to various receptors could modulate physiological responses.
Synthesis and Optimization
The synthesis of this compound can be achieved through multiple methods involving careful optimization of reaction conditions (temperature, solvent choice, and catalysts). The synthesis routes often focus on maximizing yield and purity while maintaining biological activity.
Case Study: Synthesis Approach
A notable approach involves the use of benzofuran derivatives as starting materials. Modification of these precursors allows for the introduction of the desired functional groups:
- Step 1 : Synthesize benzofuran core.
- Step 2 : Introduce the dimethylamino propyl chain.
- Step 3 : Functionalize with hydroxy and carbonyl groups.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, which may provide insights into its unique properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-dimethylamino-phenyl)-3-(4-methoxyphenyl)-propenone | Contains dimethylamino and methoxy groups | Lacks pyridine and benzofuran moieties |
| 3-(4-dimethylamino-phenyl)-1-(1-oxy-pyridin-4-yl)-propenone | Features pyridine but different functional groups | Different reactivity profiles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities
All compounds listed below share the pyrrol-2-one core but differ in substituents at positions 1, 4, and 4. Key variations include:
- Aminoalkyl chains (e.g., dimethylaminopropyl, diethylaminoethyl).
- Aroyl groups (e.g., benzofuran, benzoyl, thiophene derivatives).
- Aryl/heteroaryl substituents (e.g., pyridinyl, fluorophenyl, nitrophenyl).
Comparative Data Table
Key Observations
Aminoalkyl Chains: The 3-(dimethylamino)propyl group (target compound) enhances solubility in polar solvents compared to morpholinylpropyl or hydroxypropyl analogs . Diethylaminoethyl substituents (e.g., in ) may offer improved metabolic stability over dimethylamino derivatives .
Methoxy or ethoxy groups on the aroyl moiety (e.g., 7-methoxy in the target compound) may enhance lipophilicity and membrane permeability .
phenyl or fluorophenyl groups . Electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in ) reduce electron density, possibly affecting reactivity .
Research Findings and Implications
- Synthetic Yields : Compounds with bulkier substituents (e.g., morpholinylpropyl in ) often exhibit lower yields (9–17% in –2) due to steric hindrance .
- Thermal Stability: Higher melting points (e.g., 221–223°C in ) correlate with crystalline packing in hydroxypropyl analogs, whereas dimethylamino derivatives may show lower crystallinity .
- SAR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
